Cardiac Safety: No QTc Prolongation with Lumefantrine-Containing Regimen Versus Significant Halofantrine-Induced QTc Increase
In a randomized, double-blind crossover study comparing single oral doses of co-artemether (80 mg artemether + 480 mg lumefantrine) versus halofantrine (500 mg) in 13 healthy male participants, halofantrine produced a mean maximum QTc increase of 28 ms, with QTc interval length positively correlated to halofantrine exposure. In contrast, the QTc interval remained unchanged after co-artemether administration, with the difference between treatments reaching statistical significance [1]. A separate double-blind comparative trial in 103 malaria patients confirmed that significant QTc prolongations (>30 ms) occurred 6–12 hours after halofantrine intake but were absent after co-artemether [2].
| Evidence Dimension | QTc interval prolongation (cardiotoxicity marker) |
|---|---|
| Target Compound Data | 0 ms mean maximum QTc increase; no significant QTc prolongations (>30 ms) observed |
| Comparator Or Baseline | Halofantrine: 28 ms mean maximum QTc increase; significant QTc prolongations (>30 ms) observed 6–12 h post-dose |
| Quantified Difference | 28 ms difference in mean maximum QTc increase; halofantrine produces QTc prolongation whereas lumefantrine-containing regimen produces none |
| Conditions | Randomized double-blind crossover study; healthy males; 80/480 mg co-artemether vs. 500 mg halofantrine; ECGs recorded 48 h pre-dose to 48 h post-dose; fed state |
Why This Matters
Procurement decisions for antimalarial drug development or clinical trial supply must account for halofantrine's documented unacceptable arrhythmogenic risk, whereas lumefantrine's cardiac safety profile supports its continued use as the preferred arylaminoalcohol partner drug in fixed-dose artemisinin combinations.
- [1] Bindschedler M, Lefèvre G, Degen P, Sioufi A. Comparison of the cardiac effects of the antimalarials co-artemether and halofantrine in healthy participants. American Journal of Tropical Medicine and Hygiene, 2002; 66(3): 293-298. View Source
- [2] van Agtmael M, et al. The comparative efficacy and tolerability of CGP 56697 (artemether+lumefantrine) versus halofantrine in the treatment of uncomplicated falciparum malaria in travellers returning from the Tropics to The Netherlands and France. International Journal of Antimicrobial Agents, 1999; 12(2): 159-169. View Source
